molecular formula C17H20N4O B2908732 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1798034-79-3

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Numéro de catalogue B2908732
Numéro CAS: 1798034-79-3
Poids moléculaire: 296.374
Clé InChI: IJRHYFHFGRKGEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as PPM1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of protein phosphatase 1B (PPM1B), which is a crucial regulator of insulin signaling and glucose metabolism.

Mécanisme D'action

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide inhibits N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide by binding to the active site of the enzyme. N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a negative regulator of insulin signaling, and inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide leads to increased insulin signaling and glucose uptake. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several biochemical and physiological effects. The compound increases insulin signaling and glucose uptake, which can improve glucose metabolism and reduce insulin resistance. The compound also induces cell cycle arrest and apoptosis in cancer cells, which can inhibit the growth of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is relatively high. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations for lab experiments. The compound is not water-soluble, which can limit its use in some experiments. The compound also has low bioavailability, which can limit its use in vivo.

Orientations Futures

There are several future directions for the study of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. One future direction is the development of more potent and selective inhibitors of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. Another future direction is the study of the compound's potential therapeutic applications in the treatment of type 2 diabetes and obesity. The compound's potential anti-cancer properties also warrant further investigation. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its suitability for in vivo use.

Méthodes De Synthèse

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves several steps. The first step involves the reaction of 2-bromo-4-(chloromethyl)pyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine-4-carboxaldehyde. The second step involves the reaction of the carboxaldehyde with 4-aminobenzamide in the presence of a reducing agent to form N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. The yield of the compound is relatively high, and the purity can be achieved through recrystallization.

Applications De Recherche Scientifique

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, which is a negative regulator of insulin signaling. Inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity. The compound has also been studied for its potential anti-cancer properties. N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been shown to be overexpressed in several types of cancer, and inhibition of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been proposed as a potential anti-cancer strategy.

Propriétés

IUPAC Name

N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(14-7-3-1-4-8-14)19-13-15-9-10-18-17(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHYFHFGRKGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.